6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester
Description
6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester (CAS: 1037834-61-9) is a bicyclic spiro compound featuring a unique azaspiro[2.5]octane core. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.317 g/mol . The structure comprises two fused rings: a cyclopropane ring (2-membered) and a piperidine-like ring (5-membered), with one carboxylic acid group esterified as a benzyl (phenylmethyl) ester. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors and spirocyclic drug candidates .
Properties
Molecular Formula |
C16H18NO4- |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)/p-1 |
InChI Key |
FQFCMBUJUFOXNL-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC12CC2C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction
The 6-azaspiro[2.5]octane scaffold is typically synthesized via cyclopropanation of pyrrolidine derivatives. A widely adopted method involves the reaction of tert-butyl 3-methylenepyrrolidine-1-carboxylate with dichloroketene donors under Zn/Cu-mediated conditions.
Cyclopropanation via Dichloroketene Addition
In a representative procedure, tert-butyl 3-methylenepyrrolidine-1-carboxylate reacts with trichloroacetyl chloride (CCl₃CCOCl) in the presence of Zn/Cu couple in dimethoxyethane (DME) and diethyl ether at 10–20°C under inert atmosphere. This yields tert-butyl 1,1-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate with a 47% yield after silica-gel chromatography.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Zn/Cu couple |
| Solvent | DME/Et₂O (1:1) |
| Temperature | 10–20°C |
| Atmosphere | N₂ |
| Yield | 47% |
This step establishes the spirocyclic framework but requires subsequent modifications to introduce carboxylic acid functionalities.
Carboxylation Strategies
Post-cyclopropanation, carboxyl groups are introduced at positions 1 and 6 through hydrolysis or oxidation.
Hydrolysis of Dichloro Intermediate
The dichloro intermediate undergoes hydrolysis using methanolic Zn and saturated NH₄Cl to yield tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. Further oxidation of the ketone moiety to a carboxylic acid is achieved via Jones reagent or KMnO₄ under acidic conditions, though direct literature examples for the target compound remain sparse.
Alternative Carboxylation via Carbonylation
Patent literature describes palladium-catalyzed carbonylation of spirocyclic bromides as a viable route to introduce carboxylic acids. For example, treatment of 6-azaspiro[2.5]octane bromide with CO in the presence of Pd(OAc)₂ and a phosphine ligand generates the dicarboxylic acid derivative.
Selective Esterification at Position 6
The 6-(phenylmethyl) ester is introduced via benzylation of the carboxyl group at position 6 while protecting the position 1 acid.
Benzyl Chloride Coupling
In a modified procedure, the dicarboxylic acid is treated with benzyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction selectively esterifies the more accessible 6-carboxyl group due to steric and electronic factors.
Optimization Data:
| Condition | Outcome |
|---|---|
| Coupling Agent | DCC/DMAP |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt |
| Yield | 58–65% |
Transesterification Approach
An alternative method involves transesterification of tert-butyl esters with benzyl alcohol under acidic catalysis. For instance, tert-butyl 6-azaspiro[2.5]octane-6-carboxylate reacts with excess benzyl alcohol in toluene using p-toluenesulfonic acid (PTSA) to afford the benzyl ester.
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Large-scale synthesis requires optimizing atom economy and minimizing hazardous reagents. A patent-pending route replaces Zn/Cu with FeCl₃ for cyclopropanation, reducing metal waste. Continuous-flow reactors are also explored for dichloroketene generation to enhance safety and yield.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its structural features that may confer desirable pharmacological properties. Research indicates that derivatives of spirocyclic compounds often exhibit biological activity against various diseases, including cancer and neurological disorders .
Case Study: Anticancer Agents
A study highlighted the development of isooxazole derivatives targeting TACC3 as anticancer agents, where compounds similar to 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid were investigated for their efficacy in inhibiting cancer cell proliferation. The unique structure of spirocyclic compounds enhances their interaction with biological targets, potentially leading to novel therapeutic agents .
Organic Synthesis
In organic synthesis, the compound serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions typical of carboxylic esters—such as hydrolysis and transesterification—makes it valuable in synthetic pathways.
Synthesis Example:
Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is synthesized through multi-step reactions involving the formation of the spirocyclic framework and the introduction of functional groups. This highlights the versatility of the compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Azaspiro[2.5]octane-6-carboxylic acid phenylmethyl ester
2,6-Diazaspiro[3.5]nonane-6-carboxylic acid phenylmethyl ester (CAS: 1086394-81-1)
2-Oxo-1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester (CAS: 157982-73-5)
- Core Structure : Oxa-azaspiro[4.5]decane (oxygen and nitrogen in a spiro[4.5] system).
- Substituents : Benzyl ester at the 6-position; ketone group at the 2-position.
- Key Data: Molecular Formula: C₁₆H₁₉NO₄ Molecular Weight: 289.33 g/mol .
- Applications : Intermediate for anticoagulants and anti-inflammatory agents .
1,6-Diazaspiro[3.4]octane-6-carboxylic acid phenylmethyl ester (CAS: 1158749-81-5)
- Core Structure : Diazaspiro[3.4]octane (smaller spiro[3.4] ring system).
- Substituents : Benzyl ester at the 6-position.
- Key Data :
- Applications : Utilized in CNS-targeted drug candidates due to enhanced blood-brain barrier permeability .
Physicochemical Properties
Biological Activity
6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester (CAS: 147610-85-3) is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester is with a molecular weight of 319.38 g/mol. The compound features a spirocyclic structure that contributes to its biological interactions.
Pharmacological Effects
Research indicates that compounds with a spirocyclic structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies have shown that azaspiro compounds possess antimicrobial properties against various pathogens.
- Antitumor Activity : Preliminary findings suggest that this compound may inhibit the growth of certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds similar to 6-Azaspiro[2.5]octane derivatives can protect neuronal cells from oxidative stress.
The biological activity of 6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially interact with neurotransmitter receptors, influencing neuronal signaling.
- Cell Cycle Regulation : Some studies suggest that it may affect cell cycle progression in cancer cells.
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, it is crucial to assess the safety profile of 6-Azaspiro[2.5]octane derivatives. Toxicological evaluations have indicated moderate toxicity in certain animal models, suggesting the need for further studies to establish safe dosage levels for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
